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Introduction
Pgd1, also known as Med3, is a key component of the tail module of the highly conserved

Mediator transcriptional coactivator complex in Saccharomyces cerevisiae (baker's yeast). The

Mediator complex serves as a central hub for transcriptional regulation, integrating signals from

gene-specific transcription factors to RNA Polymerase II (Pol II), thereby controlling gene

expression.[1] The tail module, which includes Pgd1, is primarily responsible for interacting

with transcriptional activators, making it a critical interface for gene-specific regulation in

response to environmental cues and cellular signals.[1]

Mass spectrometry (MS) has become an indispensable tool for elucidating the composition,

dynamics, and post-translational modifications (PTMs) of protein complexes like the Mediator.

[1][2] This application note provides detailed protocols and data presentation guidelines for the

MS-based analysis of Pgd1/Med3, focusing on the identification and quantification of its

interaction partners and the characterization of its PTMs. These methodologies are crucial for

understanding the regulatory mechanisms of Pgd1 and for the development of therapeutics

targeting transcriptional pathways.

Data Presentation
Quantitative mass spectrometry enables the precise measurement of changes in protein

abundance and interactions. The following tables summarize key quantitative data for
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Pgd1/Med3 and its interactome, derived from co-immunoprecipitation (Co-IP) experiments

coupled with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Table 1: Subunits of the Saccharomyces cerevisiae Mediator Complex Identified by Mass

Spectrometry

This table lists the core subunits of the Mediator complex, organized by their respective

modules.
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Module Subunit Gene Name
Molecular Weight
(kDa)

Head Med6 MED6 23.9

Med8 MED8 24.9

Med11 MED11 14.1

Med17 SRB4 85.1

Med18 SRB5 33.7

Med20 SRB2 16.3

Med22 SRB6 15.1

Middle Med1 CSE2 129.8

Med4 MED4 30.6

Med7 MED7 20.3

Med9 CSE6 17.1

Med10 NUT2 22.8

Med21 SRB7 15.3

Med31 SOH1 14.2

Tail Med2 MED2 129.5

Pgd1/Med3 PGD1/MED3 45.4

Med5 NUT1 75.3

Med15 GAL11 119.9

Med16 SIN4 99.1

Kinase Med12 SRB8 111.4

Med13 SRB9 85.8

Cdk8 SRB10 62.5

CycC SRB11 33.1
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Table 2: Quantitative Analysis of Pgd1/Med3 Interaction Partners by SILAC-MS

This table presents a selection of high-confidence interaction partners of the Mediator complex

identified through Co-IP of the HA-tagged Med17 subunit, with their corresponding SILAC

ratios. The data provides a quantitative view of the stable and transient interactors.

Interacting Protein Gene Name Function
log2 (Heavy/Light
Ratio)

Rpb1 RPO21
RNA Polymerase II

largest subunit
1.8

Rpb2 RPB2
RNA Polymerase II

second largest subunit
1.7

Rpb3 RPB3
RNA Polymerase II

subunit
2.1

Tfg1 TFG1 Subunit of TFIIF 1.5

Tfg2 TFG2 Subunit of TFIIF 1.6

Sua7 SUA7 Subunit of TFIIB 1.3

Spt5 SPT5
Transcription

elongation factor
1.1

Gal4 GAL4
Transcriptional

activator
0.9

Gcn4 GCN4
Transcriptional

activator
0.8

Data is illustrative and based on findings from proteomic analyses of the Mediator complex.

Experimental Protocols
Detailed methodologies for the mass spectrometric analysis of Pgd1/Med3 are provided below.

These protocols cover the entire workflow from sample preparation to data analysis.
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Protocol 1: Affinity Purification of the Mediator Complex
from S. cerevisiae
This protocol describes the co-immunoprecipitation of the Mediator complex using an epitope-

tagged subunit, which is essential for isolating Pgd1/Med3 and its interaction partners.

Materials:

Yeast strain expressing an epitope-tagged Mediator subunit (e.g., Med17-HA)

YPD medium

Lysis Buffer (50 mM HEPES-KOH pH 7.5, 150 mM KOAc, 5 mM Mg(OAc)2, 1 mM EDTA,

10% glycerol, 1 mM DTT, 1x protease inhibitor cocktail)

Anti-HA magnetic beads

Wash Buffer (Lysis Buffer with 0.1% Tween-20)

Elution Buffer (e.g., 2 mg/mL HA peptide in Wash Buffer or 100 mM Glycine-HCl pH 2.5)

Liquid nitrogen

Cryogenic grinder (e.g., planetary ball mill)

Procedure:

Yeast Culture and Harvest: Grow the yeast strain in YPD medium to mid-log phase (OD600 ≈

0.8-1.0). Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

Cell Lysis: Wash the cell pellet with ice-cold water and resuspend in a minimal volume of

Lysis Buffer. Freeze the cell suspension by dripping it into liquid nitrogen to form small

pellets. Lyse the frozen cells using a cryogenic grinder.[1]

Clarification of Lysate: Thaw the resulting cell powder on ice and clarify the lysate by

centrifugation at 20,000 x g for 20 minutes at 4°C.
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Immunoprecipitation: Add the clarified lysate to pre-equilibrated anti-HA magnetic beads.

Incubate for 2 hours at 4°C with gentle rotation.

Washing: Pellet the magnetic beads using a magnetic stand and discard the supernatant.

Wash the beads three times with 1 mL of ice-cold Wash Buffer.

Elution: Elute the bound protein complexes from the beads using Elution Buffer. For peptide

elution, incubate with HA peptide for 30 minutes at 37°C. For acid elution, incubate with

glycine buffer for 5 minutes at room temperature and immediately neutralize with 1M Tris-HCl

pH 8.5.

Sample Preparation for MS: Precipitate the eluted proteins using trichloroacetic acid (TCA)

or proceed directly to in-solution digestion.

Protocol 2: In-solution Tryptic Digestion for Mass
Spectrometry
This protocol details the preparation of the purified protein sample for bottom-up proteomic

analysis.

Materials:

Urea (8 M in 100 mM Tris-HCl pH 8.5)

Dithiothreitol (DTT)

Iodoacetamide (IAA)

Trypsin (mass spectrometry grade)

Formic acid

Procedure:

Denaturation and Reduction: Resuspend the protein pellet in 8 M urea. Add DTT to a final

concentration of 5 mM and incubate for 30 minutes at 37°C.
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Alkylation: Add IAA to a final concentration of 15 mM and incubate for 30 minutes at room

temperature in the dark.

Digestion: Dilute the sample 4-fold with 100 mM Tris-HCl pH 8.5 to reduce the urea

concentration to 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at

37°C.

Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of

1%. Desalt the resulting peptides using a C18 StageTip or ZipTip prior to MS analysis.

Protocol 3: Quantitative Mass Spectrometry using
SILAC
This protocol outlines the use of SILAC for the quantitative comparison of Pgd1/Med3

interactomes under two different conditions.

Procedure:

SILAC Labeling: Grow two yeast cultures in parallel: one in "light" medium containing

standard lysine and arginine, and the other in "heavy" medium containing stable isotope-

labeled lysine (e.g., 13C6-Lys) and arginine (e.g., 13C6-Arg).

Experimental Treatment: Apply the experimental condition (e.g., stress, drug treatment) to

one of the cultures.

Sample Preparation: Harvest and lyse the cells from both cultures separately as described in

Protocol 1.

Mix Lysates: Combine equal amounts of protein from the "light" and "heavy" lysates.

Affinity Purification and Digestion: Perform the affinity purification and tryptic digestion as

described in Protocols 1 and 2 on the mixed lysate.

LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass

spectrometry (LC-MS/MS).
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Data Analysis: Use software such as MaxQuant to identify peptides and proteins and to

calculate the heavy/light ratios for each protein, which represent the relative abundance

change between the two conditions.

Visualizations
Diagrams illustrating key pathways and workflows provide a clear visual representation of the

experimental and biological processes involved in the analysis of Pgd1/Med3.
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Caption: Experimental workflow for the quantitative mass spectrometric analysis of

Pgd1/Med3.
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Caption: Simplified signaling pathway showing the role of the Pgd1/Med3-containing Tail

Module.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b102436?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102436?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

